N-(2-fluorophenyl)-N'-methylurea

Overview

Description

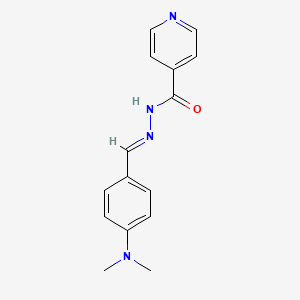

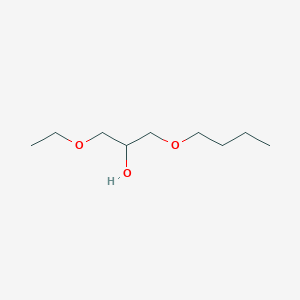

N-(2-fluorophenyl)-N'-methylurea (FPU) is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. FPU belongs to the class of urea derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Fluorometric Determination

N-(2-fluorophenyl)-N'-methylurea has applications in analytical chemistry, particularly in fluorometric methods. Sano and Nakamura (2001) developed a fluorometric method for determining N-nitroso-N-methylurea (NMU) using N-methylation and condensation reactions. This method was used to detect NMU formed from a precursor, N-methylurea, under simulated gastric conditions, demonstrating its potential in analytical applications (Sano & Nakamura, 2001).

Antipathogenic Activity

Compounds similar to this compound, specifically thiourea derivatives, have been synthesized and evaluated for antipathogenic activities. Limban et al. (2011) synthesized a number of acylthioureas with various substituents, including fluorophenyl groups, which showed significant anti-pathogenic activity against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Antimicrobial Activity

Another application is in the synthesis of novel compounds with antimicrobial properties. Saeed et al. (2010) synthesized 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines, confirming their structure and evaluating their in vitro antibacterial and antifungal activities. This research highlights the potential of fluorophenyl-methylurea derivatives in developing new antimicrobial agents (Saeed, Shaheen, Hameed, & Kazmi, 2010).

Herbicide Analysis

The compound has also been studied in the context of herbicides. For example, Kang et al. (2015) investigated the crystal structure of metobromuron, a phenylurea herbicide, to understand its properties better. This research contributes to the development and analysis of herbicides that may include this compound or its derivatives (Kang, Kim, Kwon, & Kim, 2015).

Inhibitory Potency in Medicine

Brooks et al. (1995) conducted research on N-hydroxyurea derivatives as lipoxygenase inhibitors, highlighting their potential in treating leukotriene-mediated disorders. The study optimized the structure-activity relationship to achieve inhibitory potency, demonstrating another medical application of compounds related to this compound (Brooks et al., 1995).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis and regulation of adenosine function .

Mode of Action

Based on the structure-activity relationship studies of similar compounds, it can be inferred that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .

Biochemical Pathways

Similar compounds have been found to affect amino acids routes, vitamins pathways (especially b vitamins), energetic routes, lipid metabolism, and oxidative pathways .

Pharmacokinetics

Similar compounds have been found to be metabolized extensively, mainly by cytochrome p450 (cyp)3a4 and to some extent by cyp2b6, cyp2c19, cyp2d6, and sult2a1 .

Result of Action

Similar compounds have been found to enable ribosomal readthrough of mrna containing premature stop codons, thereby restoring the production of a full-length, functional protein .

properties

IUPAC Name |

1-(2-fluorophenyl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHHKGGVOQEHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350306 | |

| Record name | N-(2-fluorophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13140-07-3 | |

| Record name | N-(2-fluorophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5S)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3046792.png)

![1-methyl-1H,2H,3H,4H,7H-pyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B3046793.png)